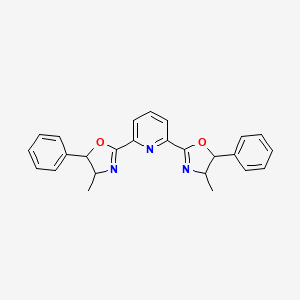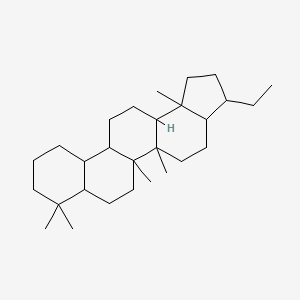
H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH est une séquence peptidique composée de neuf acides aminés : glycine, isoleucine, leucine, glycine, phénylalanine, valine, phénylalanine, thréonine et leucine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :
Chargement de la résine : Le premier acide aminé (glycine) est attaché à la résine.
Déprotection : Le groupe protecteur de l’acide aminé est retiré pour permettre l’ajout du prochain acide aminé.
Couplage : Le prochain acide aminé (isoleucine) est activé et couplé à la chaîne peptidique croissante.
Répétition : Les étapes 2 et 3 sont répétées pour chaque acide aminé suivant de la séquence.
Clivage : Le peptide complet est clivé de la résine et purifié.
Méthodes de production industrielle
La production industrielle de peptides comme This compound utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs synthèses peptidiques simultanément, augmentant l’efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH : peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau des résidus de phénylalanine, conduisant à la formation de dérivés hydroxylés.
Réduction : Les réactions de réduction peuvent modifier la structure du peptide, modifiant potentiellement son activité biologique.
Substitution : Les résidus d’acides aminés dans le peptide peuvent être substitués par d’autres acides aminés pour créer des analogues avec des propriétés différentes.
Réactifs et conditions courants
Oxydation : Le peroxyde d’hydrogène ou d’autres agents oxydants peuvent être utilisés dans des conditions contrôlées.
Réduction : Les agents réducteurs comme le dithiothréitol (DTT) sont couramment utilisés.
Substitution : Les dérivés d’acides aminés et les réactifs de couplage comme le HATU ou le DIC sont utilisés dans la SPPS.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des activités biologiques modifiées, qui peuvent être utiles pour étudier les relations structure-activité.
Applications de la recherche scientifique
This compound : a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Étudié pour son rôle dans les interactions protéine-protéine et les voies de signalisation cellulaire.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment comme vecteur d’administration de médicaments ou comme agent thérapeutique lui-même.
Industrie : Utilisé dans le développement de matériaux à base de peptides et d’applications biotechnologiques.
Applications De Recherche Scientifique
H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
Le mécanisme d’action de H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le peptide peut se lier à ces cibles, modulant leur activité et influençant diverses voies biologiques. Le mécanisme exact dépend du contexte spécifique et de l’application du peptide.
Comparaison Avec Des Composés Similaires
Composés similaires
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH : (Sémaglutide)
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2 : (Tirzepatide)
Unicité
H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH : est unique en raison de sa séquence spécifique et des propriétés structurales et fonctionnelles qui en résultent. Contrairement à d’autres peptides, il peut présenter des activités et des interactions biologiques distinctes, ce qui le rend précieux pour la recherche ciblée et les applications thérapeutiques.
Propriétés
Formule moléculaire |
C49H75N9O11 |
|---|---|
Poids moléculaire |
966.2 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C49H75N9O11/c1-10-30(8)41(56-38(60)25-50)47(66)53-34(21-27(2)3)43(62)51-26-39(61)52-35(23-32-17-13-11-14-18-32)44(63)57-40(29(6)7)46(65)54-36(24-33-19-15-12-16-20-33)45(64)58-42(31(9)59)48(67)55-37(49(68)69)22-28(4)5/h11-20,27-31,34-37,40-42,59H,10,21-26,50H2,1-9H3,(H,51,62)(H,52,61)(H,53,66)(H,54,65)(H,55,67)(H,56,60)(H,57,63)(H,58,64)(H,68,69) |
Clé InChI |
NBDRFCQNHCTWII-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate](/img/structure/B12107037.png)




![1'-(1h-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B12107063.png)



![[3-(6-Aminopurin-9-yl)cyclopentyl]methanol](/img/structure/B12107094.png)




